molecular formula C29H27NO4S2 B1241564 Tipepidine hibenzate CAS No. 31139-87-4

Tipepidine hibenzate

Cat. No. B1241564
CAS RN: 31139-87-4
M. Wt: 517.7 g/mol
InChI Key: KEEAAKGKVVTPOM-UHFFFAOYSA-N
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Description

Tipepidine hibenzate (TPH) is a chiral compound with a wide range of applications in organic synthesis and medicinal chemistry. It has been used as a starting material in the synthesis of various pharmaceuticals and natural products. TPH is also known as 2-methyl-1,3-benzodioxole-4-carboxylic acid, and it is a white crystalline solid with a melting point of 218-220°C.

Scientific Research Applications

Tipepidine Hibenzate in Anaphylaxis

This compound, primarily known as a central antitussive drug, has been associated with anaphylaxis in rare cases. Studies have documented instances where this compound induced anaphylactic reactions. Such cases highlight the need for caution when prescribing this medication for cough management, acknowledging the potential for severe allergic reactions (Mochizuki et al., 2014) (Takai et al., 2018).

Neurological Effects and Intoxication

Reports have indicated that overdose or intoxication of this compound can lead to altered mental status and neurological symptoms. For example, an elderly patient experienced an acute confusional state and choreiform movements due to this compound intoxication, particularly from over-ingestion of suspended tipepidine syrup (Murao & Watanabe, 2013).

Potential Treatment for ADHD

Research has explored the repurposing of this compound for treating attention-deficit/hyperactivity disorder (ADHD) in children and adolescents. Studies have shown that tipepidine inhibits G-protein-activated inwardly rectifying potassium channels, which could modulate monoamine levels in the brain. This mechanism suggests potential therapeutic effects for ADHD (Saito et al., 2020) (Sasaki et al., 2014).

Role in Depression Treatment

Recent studies have investigated this compound's potential as a treatment for depression. It has been used as an adjunctive therapy in major depressive disorder and shown positive results in improving depressive symptoms. These findings suggest a potential role for tipepidine in addressing treatment-resistant depression, highlighting its non-traditional application beyond its primary use as an antitussive (Shirayama et al., 2015) (Kawaura et al., 2009).

Precautionary Measures in Pharmaceutical Handling

Research on occupational exposure to this compound during pharmaceutical processing has indicated the need for caution. The presence of airborne particles during the preparation of powder drugs in pharmacies necessitates protective measures, such as the use of medical masks, to prevent allergic reactions and other health issues among pharmacists (Murahashi et al., 2021).

properties

IUPAC Name

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-(4-hydroxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NS2.C14H10O4/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1-8,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEAAKGKVVTPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185068
Record name Asverin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31139-87-4
Record name Benzoic acid, 2-(4-hydroxybenzoyl)-, compd. with 3-(di-2-thienylmethylene)-1-methylpiperidine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31139-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asverin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPEPIDINE HIBENZATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78578GFU8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Tipepidine Hibenzate?

A: this compound is a centrally-acting antitussive drug. While its precise mechanism of action remains unclear, research suggests it primarily acts on the cough center in the medulla oblongata. [] It is classified as a non-narcotic antitussive, distinguishing it from opioid-based cough suppressants. []

Q2: What are some known adverse effects associated with this compound?

A2: While generally considered safe and well-tolerated, this compound has been associated with several adverse effects, including:

  • Anaphylaxis: Although rare, there have been documented cases of anaphylactic shock following this compound administration. [, ]
  • Skin Reactions: this compound has been implicated in cases of fixed drug eruption (FDE), a distinctive type of drug-induced skin reaction. [, ]
  • Acute Confusional State: Overdose, particularly in elderly patients, has been linked to acute confusional states and other neurological symptoms. []
  • Stevens-Johnson Syndrome (SJS): A case report described SJS in a pediatric patient suspectedly linked to this compound. []

Q3: What is the significance of the formulation of this compound as a suspended solution?

A: this compound is often formulated as a suspended solution, which can lead to sedimentation. This characteristic has been implicated in unintentional overdosage, particularly when the medication is not shaken thoroughly before administration. [] Pharmacists play a crucial role in educating patients about the importance of proper administration to prevent unintended adverse effects.

Q4: Are there any known drug resistance mechanisms associated with this compound?

A4: Currently, there is no published research indicating specific resistance mechanisms to this compound.

Q5: What analytical methods are employed to study this compound?

A5: Researchers utilize various analytical methods to investigate this compound, including:

  • Drug Provocation Tests: These tests help identify the causative agent in suspected drug reactions, as demonstrated in cases of anaphylaxis and AGEP. [, ]
  • Skin Prick Tests (SPTs): SPTs are used to assess immediate allergic reactions to suspected allergens, including medications like this compound. []
  • Lymphocyte Stimulation Tests: These tests can help determine drug sensitivities and potential for immune-mediated reactions, as seen in the case report of SJS. []
  • Measurement of Urinary Leukotriene E4: This biomarker is used to diagnose anaphylaxis, as its levels increase during allergic reactions. []

Q6: What are the future directions for this compound research?

A6: Future research on this compound could focus on:

  • Developing safer formulations: Research into alternative formulations, such as sustained-release tablets, could help minimize the risk of overdosage and improve patient compliance. []

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